Cas no 1503608-57-8 (7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid)

7,7-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core with a carboxylic acid functional group at the 2-position. Its rigid, fused-ring structure and polar carboxyl group make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The dimethyl substitution at the 7-position enhances steric stability, while the saturated ring system contributes to controlled reactivity. This compound is useful in constructing complex molecular architectures due to its balanced lipophilicity and ability to participate in further derivatization, such as amide coupling or esterification. Its purity and well-defined structure ensure reproducibility in research and industrial applications.
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid structure
1503608-57-8 structure
商品名:7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid
CAS番号:1503608-57-8
MF:C11H14O2S
メガワット:210.292662143707
CID:6076568
PubChem ID:79836424

7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid
    • Benzo[b]thiophene-2-carboxylic acid, 4,5,6,7-tetrahydro-7,7-dimethyl-
    • 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
    • 1503608-57-8
    • Z1350652385
    • EN300-5056813
    • 7,7-Dimethyl-5,6-dihydro-4H-1-benzothiophene-2-carboxylic acid
    • CS-0250361
    • AKOS018395114
    • 7,7-Dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid
    • インチ: 1S/C11H14O2S/c1-11(2)5-3-4-7-6-8(10(12)13)14-9(7)11/h6H,3-5H2,1-2H3,(H,12,13)
    • InChIKey: VNYCLXIIPHNOSO-UHFFFAOYSA-N
    • ほほえんだ: C12C(C)(C)CCCC=1C=C(C(O)=O)S2

計算された属性

  • せいみつぶんしりょう: 210.07145086g/mol
  • どういたいしつりょう: 210.07145086g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 250
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 65.5Ų

じっけんとくせい

  • 密度みつど: 1.190±0.06 g/cm3(Predicted)
  • ふってん: 352.4±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.92±0.40(Predicted)

7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-5056813-0.05g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
0.05g
$232.0 2023-05-29
Enamine
EN300-5056813-10.0g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
10g
$4299.0 2023-05-29
Enamine
EN300-5056813-0.1g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
0.1g
$347.0 2023-05-29
Enamine
EN300-5056813-5.0g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
5g
$2900.0 2023-05-29
1PlusChem
1P028Z8E-50mg
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylicacid
1503608-57-8 95%
50mg
$339.00 2024-06-20
Aaron
AR028ZGQ-2.5g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylicacid
1503608-57-8 95%
2.5g
$2719.00 2025-02-17
1PlusChem
1P028Z8E-500mg
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylicacid
1503608-57-8 95%
500mg
$1026.00 2024-06-20
Enamine
EN300-5056813-1.0g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
1g
$999.0 2023-05-29
Enamine
EN300-5056813-0.25g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
0.25g
$494.0 2023-05-29
Enamine
EN300-5056813-2.5g
7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid
1503608-57-8 95%
2.5g
$1959.0 2023-05-29

7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acid 関連文献

7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene2-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 1503608-57-8 and Product Name: 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid

The compound identified by the CAS number 1503608-57-8 and the product name 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound belongs to the benzothiophene family, a heterocyclic aromatic structure that has garnered considerable attention due to its diverse biological activities and potential applications in drug development.

Benzothiophenes are a class of organic compounds that consist of a benzene ring fused to a thiophene ring, with various substituents that can modify their chemical and biological properties. The specific structure of 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, characterized by its dimethyl substitution at the 7-position and a tetrahydropyran ring at the 4,5,6,7 positions, contributes to its unique reactivity and functionality. This compound has been studied for its potential role in modulating biological pathways associated with inflammation, neurodegeneration, and cancer.

Recent advancements in the field of medicinal chemistry have highlighted the importance of benzothiophene derivatives in the development of novel therapeutic agents. The carboxylic acid group in 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid provides a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives with enhanced pharmacological properties. Researchers have leveraged this compound as a scaffold to develop molecules that exhibit inhibitory activity against specific enzymes and receptors involved in disease processes.

One of the most compelling areas of research involving this compound is its potential application in oncology. Studies have demonstrated that benzothiophene derivatives can interfere with key signaling pathways that are aberrantly activated in cancer cells. The structural features of 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid make it an attractive candidate for further investigation as an anti-cancer agent. Preclinical studies have shown promising results in cell culture and animal models, suggesting that this compound may exhibit therapeutic efficacy against various types of cancer.

In addition to its anti-cancer potential, this compound has also been explored for its neuroprotective properties. Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and oxidative stress. Benzothiophene derivatives have been shown to possess antioxidant and anti-inflammatory properties that could help mitigate these pathological processes. The unique structural motif of 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid may contribute to its ability to modulate neural pathways and protect against neurodegeneration.

The synthesis of 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the complex core structure of this compound. The development of efficient synthetic routes is crucial for scaling up production and conducting further pharmacological studies.

The pharmacokinetic profile of 7,7-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid is another critical aspect that has been investigated. Understanding how this compound is absorbed、distributed、metabolized,and excreted (ADME) is essential for determining its bioavailability and potential side effects. In vitro and in vivo studies have provided valuable insights into the metabolic pathways involved in the degradation of this compound,which can guide the design of more stable analogs with improved pharmacokinetic properties.

Future directions in the research of 7,7-dimethyl-4,5,6,7-tetrahydro-l-benzothiophene-l-carboxylic acid include exploring its interactions with biological targets at a molecular level using computational modeling techniques。Computer simulations can help predict how this compound binds to enzymes or receptors,providing a rational basis for designing derivatives with enhanced affinity or selectivity。Additionally,structure-based drug design approaches can be employed to optimize the scaffold for better therapeutic efficacy。

The role of benzothiophene derivatives in drug discovery continues to expand,with increasing evidence supporting their therapeutic potential across multiple disease areas。The unique structural features and biological activities make compounds like l ,l-dimethyl-l ,l ,l ,l -tetrahydropylbenzol[3 ,2 b]thiophen-l -carboxylic acid (CAS No. 1503608 - 57 - 8) valuable tools for both academic research and industrial development。As our understanding of these molecules grows,so does the promise they hold for improving human health through innovative treatments。

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